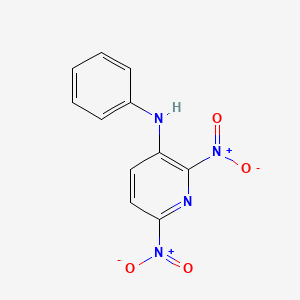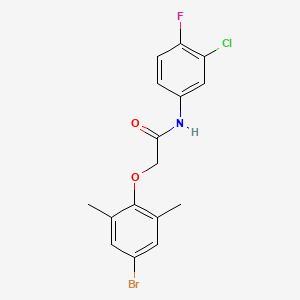
ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A is not fully understood, but it is believed to act on multiple targets within cells. One proposed mechanism is that ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A is its high purity, which allows for accurate and reproducible experiments. Additionally, its multiple potential therapeutic applications make it a versatile compound for research. However, one limitation of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A is its relatively low solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A and its potential therapeutic applications in various diseases. Finally, the development of more soluble forms of ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A may increase its usefulness in future research.
合成法
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A can be synthesized through a multi-step process involving the reaction of 3-fluorobenzaldehyde with ethyl cyanoacetate, followed by the reaction of the resulting intermediate with ammonium acetate and ethyl chloroacetate. This process yields ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A with a purity of over 98%.
科学的研究の応用
Ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has shown promising results in various scientific studies, including its potential use in cancer treatment. In vitro studies have demonstrated that ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A inhibits the proliferation of cancer cells by inducing apoptosis and inhibiting cell division. Additionally, ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate A has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory diseases.
特性
IUPAC Name |
ethyl 6-amino-5-cyano-2-ethyl-4-(3-fluorophenyl)-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-3-13-15(17(21)22-4-2)14(12(9-19)16(20)23-13)10-6-5-7-11(18)8-10/h5-8,14H,3-4,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGGFAIWSYFTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)

![1-(1,3-benzodioxol-5-ylmethoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5101440.png)
![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)



![3-chloro-5-(4-chlorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5101460.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)
![N~2~-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-L-leucinamide](/img/structure/B5101475.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)